molecular formula C16H34OSn B8813098 Tributyl(2-ethoxyethenyl)stannane CAS No. 20420-43-3

Tributyl(2-ethoxyethenyl)stannane

Cat. No.: B8813098
CAS No.: 20420-43-3
M. Wt: 361.2 g/mol
InChI Key: WARKYKQCOXTIAO-UHFFFAOYSA-N
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Description

Tributyl(2-ethoxyethenyl)stannane (CAS: 20420-43-3) is an organotin compound with the molecular formula C₁₄H₂₈OSn and a molecular weight of 335.07 g/mol. Structurally, it features a tributyltin group attached to a 2-ethoxyethenyl moiety, with the Z-isomer configuration explicitly noted in its nomenclature . This compound is primarily employed as a reagent in Stille coupling reactions, a palladium-catalyzed cross-coupling process widely used in organic synthesis to construct carbon-carbon bonds. Its ethoxyethenyl substituent imparts distinct electronic and steric properties, influencing reactivity and selectivity in catalytic transformations.

Properties

CAS No.

20420-43-3

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

tributyl-[(E)-2-ethoxyethenyl]stannane

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3;

InChI Key

WARKYKQCOXTIAO-UHFFFAOYSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C/OCC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=COCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2-ethoxyethenyl)stannane can be synthesized through the reaction of tributylstannyl lithium with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of an inert atmosphere, such as argon, and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Comparison with Similar Compounds

The following analysis compares tributyl(2-ethoxyethenyl)stannane with structurally related organotin compounds, emphasizing differences in substituents, molecular properties, and applications.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
This compound C₁₄H₂₈OSn 335.07 20420-43-3 Z-configuration; Stille coupling reagent
Tributyl(thieno[3,2-b]thiophen-2-yl)stannane C₁₈H₂₆S₂Sn 425.21 Not provided Alkyl chain modifications for controlled molecular motion in materials science
Tributyl[5-[2-[(2-methoxyethoxy)methoxy]ethyl]-2-thienyl]stannane C₂₂H₄₂O₃SSn 505.34 876754-75-5 Ether-linked substituents enhance solubility; used in polymer synthesis
Tributyl(2-cyclohex-3-enonyl)stannane C₁₇H₃₀OSn 369.12 Not provided Cyclohexenyl group; Pd-mediated coupling for methylalkene synthesis
2-(Tributylstannyl)thiophene C₁₂H₂₀SSn 307.03 54663-78-4 Simpler thiophene derivative; basic Stille reagent
Research Findings
  • Synthetic Flexibility: this compound’s Z-configuration enables stereoselective synthesis, a critical feature absent in non-chiral analogues like tributyl(thiophen-2-yl)stannane .
  • Catalytic Efficiency: Pd(0)-mediated coupling of Tributyl(2-cyclohex-3-enonyl)stannane demonstrates rapid methylation kinetics, suggesting that substituent geometry (cyclic vs. linear) significantly impacts reaction rates .

Biological Activity

Tributyl(2-ethoxyethenyl)stannane, also known as tributyl 1-ethoxyvinyl stannane, is an organotin compound with significant implications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H34OSn
  • Molecular Weight : 361.2 g/mol
  • CAS Number : 97674-02-7
  • IUPAC Name : tributyl(1-ethoxyethenyl)stannane
  • SMILES Notation : CCCCSn(CCCC)C(=C)OCC

This compound serves primarily as a reagent in organic reactions, particularly in the formation of carbon-carbon bonds. The tributylstannyl group is highly reactive, enabling participation in various chemical transformations. The ethoxy group enhances stability and reactivity, facilitating the synthesis of biologically active compounds. Its mechanism can be summarized as follows:

  • Oxidation : The compound can undergo oxidation reactions, leading to various oxidized products.
  • Substitution Reactions : It participates in substitution reactions with nucleophiles, allowing the replacement of the tributylstannyl group with other functional groups.
  • Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form α,β-unsaturated ketones which are essential intermediates in organic synthesis.

Case Studies and Research Findings

Several studies highlight the applications and implications of this compound and its derivatives:

  • Synthesis of Chromones : A study demonstrated the successful synthesis of chromone derivatives using this compound as a key reagent. Chromones are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
  • Cross-Coupling Applications : In a palladium-catalyzed reaction involving iodobenzenes and carbon monoxide, this compound was used to synthesize α,β-unsaturated ketones. These compounds serve as precursors for biologically active molecules .
  • Pharmaceutical Development : Research has indicated that derivatives of this compound can act as intermediates in the synthesis of pharmaceuticals targeting various diseases, including cancer .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(Z)-1-Methoxy-2-(tributylstannyl)etheneSimilar structure with methoxy groupLimited data on biological activity
(Z)-1-Ethoxy-2-(trimethylstannyl)etheneSimilar structure with trimethyl groupPotentially lower reactivity than tributyl variant
(Z)-1-Ethoxy-2-(triethylstannyl)etheneSimilar structure with triethyl groupSimilar applications but different steric effects

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